

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
Cat. No.:	B1273612

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Bromo-1-methoxy-4-(trifluoromethyl)benzene**

This technical guide provides a comprehensive overview of the known physical properties of **2-Bromo-1-methoxy-4-(trifluoromethyl)benzene**, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key physical data, details the experimental methodologies for their determination, and presents a visual workflow for a standard analytical procedure.

Compound Identification

- Systematic Name: **2-Bromo-1-methoxy-4-(trifluoromethyl)benzene**
- Synonyms: 3-Bromo-4-methoxybenzotrifluoride, 2-bromo-4-(trifluoromethyl)anisole, 2-Methoxy-5-(trifluoromethyl)bromobenzene[1][2]
- CAS Number: 402-10-8[1][3][4]
- Molecular Formula: C₈H₆BrF₃O[1][2][4]
- Molecular Weight: 255.03 g/mol [1][2][4]

Physical Properties

The physical characteristics of **2-Bromo-1-methoxy-4-(trifluoromethyl)benzene** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes. The compound typically appears as a colorless to light yellow liquid.[\[1\]](#)

Physical Property	Value	Notes
Boiling Point	90-92 °C	at 10 Torr [1]
207.9 °C	at 760 mmHg [5]	
Melting Point	Data not available	
Density	1.563 - 1.6344 g/cm ³	[1] [5]
Refractive Index	1.4960	at 20 °C [1]

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for each key experiment.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale involves the use of a Thiele tube or a similar heating apparatus.

- **Sample Preparation:** A small amount of the liquid is placed into a small test tube or a fusion tube. A capillary tube, sealed at one end, is then placed into the liquid with the open end submerged.
- **Apparatus Setup:** The sample tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).
- **Heating and Observation:** The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating rate is controlled to maintain a steady stream.

- **Measurement:** The heat source is removed once a rapid and continuous stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

While no melting point data is currently available for this compound, the standard procedure for a solid organic compound is as follows.

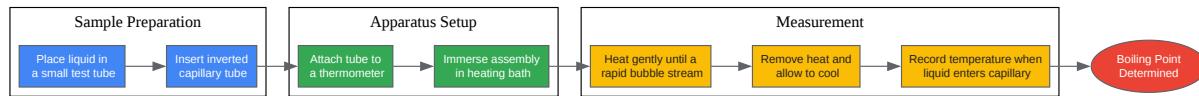
- **Sample Preparation:** A small amount of the finely powdered, dry solid is packed into a capillary tube, which is sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.
- **Heating and Observation:** The sample is heated at a controlled rate. A preliminary, rapid heating can be done to find an approximate melting range.
- **Measurement:** A second, more precise measurement is performed with a slower heating rate (1-2 °C per minute) near the approximate melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Density Determination

The density of a liquid is its mass per unit volume.

- **Mass Measurement:** An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.
- **Volume Measurement:** A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- **Combined Mass Measurement:** The graduated cylinder containing the liquid is reweighed.
- **Calculation:** The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the

liquid by its volume. For accuracy, measurements should be repeated and the average value taken.


Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

- Apparatus: An Abbe refractometer is a common instrument used for this measurement.
- Calibration: The instrument is calibrated using a standard sample with a known refractive index, often distilled water.
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
- Measurement: Light is passed through the sample, and the telescope of the refractometer is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point using the capillary method.

[Click to download full resolution via product page](#)

Boiling point determination workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-methoxybenzotrifluoride 2-Methoxy-5-trifluoromethyl bromobenzene CAS#: 402-10-8 [m.chemicalbook.com]
- 2. 402-10-8 | 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene - AiFChem [aifchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 402-10-8 | MFCD03789249 | 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene [aaronchem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 402-10-8 Name: 3-Bromo-4-methoxybenzotrifluoride [xixisys.com]
- To cite this document: BenchChem. [2-Bromo-1-methoxy-4-(trifluoromethyl)benzene physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273612#2-bromo-1-methoxy-4-trifluoromethyl-benzene-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com